5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a pyran ring, a fluorobenzyl group, and a methoxybenzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the fluorobenzyl and methoxybenzyl groups. Common synthetic routes may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.
Introduction of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions using 2-methoxybenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-fluorobenzyl)oxy)phenylboronic acid
- 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5/c1-26-18-5-3-2-4-15(18)11-23-21(25)19-10-17(24)20(13-28-19)27-12-14-6-8-16(22)9-7-14/h2-10,13H,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYOSVWAHBJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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